2-[2-(pyrrolidin-1-yl)phenyl]acetic acid
Description
2-[2-(Pyrrolidin-1-yl)phenyl]acetic acid (CAS: 136916-22-8) is a phenylacetic acid derivative featuring a pyrrolidine substituent at the ortho position of the phenyl ring. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol . Key structural identifiers include the SMILES string C1CCN(C1)C2=CC=CC=C2CC(=O)O and the InChIKey ZPEJYWXWFCHLRH-UHFFFAOYSA-N . The compound exhibits moderate lipophilicity (XLogP3 = 2) and a topological polar surface area of 40.6 Ų, suggesting balanced solubility properties .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
InChI Key |
ZPEJYWXWFCHLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 2-bromoacetophenone with pyrrolidine under basic conditions to form the intermediate 2-(pyrrolidin-1-yl)acetophenone. This intermediate is then subjected to a hydrolysis reaction to yield the final product, this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Scientific Research Applications
2-[2-(pyrrolidin-1-yl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate signaling pathways and enzyme activities, contributing to its observed pharmacological properties .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Key Observations :
- Pyridine vs. Pyrrolidine : Replacing pyrrolidine with pyridine (as in 2-(pyridin-3-yl)acetic acid) introduces a basic nitrogen atom, increasing polarity and altering toxicity profiles .
- Piperazine Derivatives : Piperazine-containing analogues (e.g., ) are bulkier and used in peptide chemistry due to FMOC protection, unlike the simpler pyrrolidine in the target compound .
- Isomeric Differences : The structural isomer 2-phenyl-2-(pyrrolidin-1-yl)acetic acid () demonstrates how positional changes (phenyl and pyrrolidine on the same carbon) increase toxicity risks compared to the ortho-substituted target compound .
Derivatives with Extended Aromatic Systems
Key Observations :
- Pharmacological Relevance : The naphthalene-containing derivative () highlights how extending aromatic systems enhances receptor binding, enabling clinical use in calcium metabolism disorders .
- Indole vs.
Functional Group Variations
Key Observations :
- Esterification : Ethyl ester derivatives () improve lipid solubility, making them more suitable as synthetic intermediates than the free acid form .
- Hydroxyl Substituents : Adding hydroxymethyl groups () significantly enhances hydrophilicity, which could optimize pharmacokinetic profiles in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
